molecular formula C9H18N2O2S B1414138 1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine CAS No. 1866740-92-2

1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine

Cat. No.: B1414138
CAS No.: 1866740-92-2
M. Wt: 218.32 g/mol
InChI Key: OPQNKXKPJUNXCE-UHFFFAOYSA-N
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Description

1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine is a chemical compound with a unique structure that has garnered interest in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of cyclopropanesulfonyl chloride with 4-methylpiperidin-4-ylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.

Industrial Production Methods: In an industrial setting, the production of 1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine can be compared with other similar compounds, such as 1-(1-Methylpiperidin-4-yl)piperidin-4-amine. While both compounds share structural similarities, this compound is unique due to its cyclopropanesulfonyl group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

  • Cyclopropanesulfonyl chloride

  • 4-Methylpiperidin-4-ylamine

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Properties

IUPAC Name

1-cyclopropylsulfonyl-4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-9(10)4-6-11(7-5-9)14(12,13)8-2-3-8/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNKXKPJUNXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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